molecular formula C13H18N2O6S B2740750 Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate CAS No. 1171399-47-5

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate

Cat. No.: B2740750
CAS No.: 1171399-47-5
M. Wt: 330.36
InChI Key: NLXGRKPPCPTGKK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. This compound features a furan ring, a pyrrolidine sulfonyl group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of pyrrolidine with sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.

    Coupling Reactions: The furan ring and the pyrrolidine sulfonyl group are then coupled using suitable coupling agents and conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: It can be used in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate can be compared with other similar compounds, such as:

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structure of a furan ring and a pyrrolidine sulfonyl group, which provides distinct chemical and biological properties not found in simpler derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-2-20-11(16)9-14-13(17)10-5-6-12(21-10)22(18,19)15-7-3-4-8-15/h5-6H,2-4,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXGRKPPCPTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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